Cas no 25456-76-2 (H-D-Glu-OtBu)

H-D-Glu-OtBu 化学的及び物理的性質
名前と識別子
-
- (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
- H-D-Glu-OtBu
- D-Glutamic acid 1-tert-butyl ester
- (4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- H-D-GLN-OTBU.HCL
- 4-t-butoxycarbonyl aminobutyric acid
- 4-tert-butoxycarbonyl aminobutyric acid
- glutamic acid-di-t-butyl ester
- H-D-Glu-OtBu-OH
- 2068AB
- AX8019713
- ST24035491
- (4R)-4-AMINO-5-(TERT-BUTOXY)-5-OXOPENTANOIC ACID
- AKOS016003322
- (4R)-4-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate
- DTXSID10427163
- (4R)-4-Amino-5-tert-butoxy-5-oxopentanoic acid
- A877585
- 25456-76-2
- CHEBI:180624
- MFCD09842819
- SCHEMBL6740146
- FD21485
- DS-18099
- EN300-316029
- CS-W005891
- HY-W005891
- DA-74066
-
- MDL: MFCD09842819
- インチ: 1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
- InChIKey: QVAQMUAKTNUNLN-ZCFIWIBFSA-N
- ほほえんだ: O(C([C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 203.115758g/mol
- ひょうめんでんか: 0
- XLogP3: -2.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 6
- どういたいしつりょう: 203.115758g/mol
- 単一同位体質量: 203.115758g/mol
- 水素結合トポロジー分子極性表面積: 89.6Ų
- 重原子数: 14
- 複雑さ: 219
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.133
- ゆうかいてん: No data available
- ふってん: 326.8±32.0 °C at 760 mmHg
- フラッシュポイント: 151.5±25.1 °C
- 屈折率: 1.475
- すいようせい: Slightly soluble in water.
- PSA: 89.62000
- LogP: 1.22050
H-D-Glu-OtBu セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Keep Cold.
H-D-Glu-OtBu 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316029-0.1g |
(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |
25456-76-2 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
Enamine | EN300-316029-10.0g |
(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |
25456-76-2 | 95.0% | 10.0g |
$153.0 | 2025-03-19 | |
AAPPTec | AHE204-5g |
H-D-Glu-OtBu |
25456-76-2 | 5g |
$415.00 | 2024-07-19 | ||
Enamine | EN300-316029-0.25g |
(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |
25456-76-2 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
Fluorochem | 224443-10g |
R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid |
25456-76-2 | 95% | 10g |
£167.00 | 2022-02-28 | |
Chemenu | CM251737-10g |
H-D-Glu-OtBu |
25456-76-2 | 95% | 10g |
$193 | 2021-06-09 | |
TRC | G597025-1g |
D-Glutamic Acid 1-tert-Butyl Ester |
25456-76-2 | 1g |
$ 69.00 | 2023-09-07 | ||
abcr | AB446757-5 g |
H-D-Glu-OtBu, 95%; . |
25456-76-2 | 95% | 5g |
€283.60 | 2022-06-10 | |
Enamine | EN300-316029-2.5g |
(4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |
25456-76-2 | 95.0% | 2.5g |
$40.0 | 2025-03-19 | |
Chemenu | CM251737-10g |
H-D-Glu-OtBu |
25456-76-2 | 95% | 10g |
$193 | 2024-07-28 |
H-D-Glu-OtBu 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
H-D-Glu-OtBuに関する追加情報
H-D-Glu-OtBu: A Versatile Building Block in Pharmaceutical and Biotechnological Applications
H-D-Glu-OtBu, also known as N-tert-Butyloxycarbonyl-D-glutamic acid, is a critical chemical entity with the CAS number 25456-76-2. This compound represents a key intermediate in the synthesis of various pharmaceuticals and biotechnological products, owing to its unique chemical structure and functional versatility. The D-glutamic acid moiety, protected by the tert-butyl group, plays a pivotal role in modulating biological activity and enhancing chemical stability during synthetic processes. Recent advancements in medicinal chemistry have further highlighted the significance of H-D-Glu-OtBu in the development of novel therapeutics, particularly in the context of enzyme inhibition and metabolic pathway modulation.
The molecular framework of H-D-Glu-OtBu is characterized by its α-amino acid backbone, with the tert-butyl carbonyl group providing steric and electronic shielding. This protective group not only prevents premature hydrolysis but also facilitates selective chemical transformations, making H-D-Glu-OtBu a preferred starting material for the synthesis of D-amino acid derivatives. In recent years, researchers have demonstrated that the tert-butyl protection strategy significantly enhances the efficiency of solid-phase peptide synthesis (SPPS), a technique widely employed in the production of bioactive peptides and protein therapeutics.
Emerging studies in 2023 have underscored the role of H-D-Glu-OtBu in the design of peptide-based drugs targeting neurodegenerative disorders. For instance, a groundbreaking paper published in Journal of Medicinal Chemistry (2023) reported the synthesis of a D-glutamic acid-based peptidomimetic that exhibited enhanced binding affinity for tau protein aggregation in Alzheimer's disease models. The use of H-D-Glu-OtBu as a building block allowed for the precise incorporation of D-amino acid residues, which are known to confer structural rigidity and resistance to proteolytic degradation. This innovation highlights the compound's potential in addressing the challenges of peptide drug development.
Another area of active research involves the application of H-D-Glu-OtBu in metabolic engineering and synthetic biology. A 2023 study published in Nature Biotechnology described the use of H-D-Glu-OtBu as a precursor for the synthesis of non-natural amino acids with tailored functional groups. These modified amino acids were then incorporated into engineered proteins to enhance their catalytic efficiency and thermal stability. The ability to selectively modify the glutamic acid residue through the tert-butyl protecting group has opened new avenues for the design of enzyme variants with enhanced activity in industrial biocatalysis.
In the context of drug discovery, H-D-Glu-OtBu has emerged as a valuable tool for the development of antibacterial agents targeting Gram-negative bacteria. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated that compounds derived from H-D-Glu-OtBu exhibited potent activity against multidrug-resistant pathogens, particularly due to their ability to disrupt outer membrane permeability. The D-glutamic acid moiety was found to interact specifically with lipopolysaccharide components, a key structural feature of Gram-negative bacterial cell membranes. This finding underscores the importance of H-D-Glu-OtBu in the design of next-generation antimicrobial therapeutics.
Furthermore, the tert-butyl protecting group in H-D-Glu-OtBu has been leveraged in the synthesis of pharmaceutical excipients with improved solubility and bioavailability. A 2023 review in Pharmaceutical Research highlighted the role of H-D-Glu-OtBu in the development of amorphous solid dispersions for poorly water-soluble drugs. The tert-butyl group was found to enhance the stability of the D-glutamic acid residue during the solid-state processing, thereby preventing aggregation and maintaining the amorphous state of the drug. This application has significant implications for the formulation of oral dosage forms with enhanced therapeutic outcomes.
The synthesis of H-D-Glu-OtBu typically involves the protection of the α-amino group of glutamic acid using tert-butyl derivatives. This reaction is often carried out under mild conditions, ensuring minimal side reactions and high stereochemical purity. The resulting H-D-Glu-OtBu can then be further functionalized through various chemical transformations, such as deprotection, acylation, or peptide coupling. These modifications allow for the incorporation of H-D-Glu-OtBu into complex molecular architectures, making it a versatile platform for the development of multifunctional therapeutics.
Recent advancements in computational chemistry have further expanded the utility of H-D-Glu-OtBu in drug design. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the binding interactions of D-glutamic acid derivatives with various target proteins. These computational tools have enabled researchers to predict the selectivity and efficacy of H-D-Glu-OtBu-based compounds, accelerating the lead optimization process in pharmaceutical research. The integration of in silico methods with experimental studies has significantly enhanced the efficiency of drug discovery campaigns involving H-D-Glu-OtBu.
In conclusion, H-D-Glu-OtBu stands as a cornerstone in the fields of pharmaceutical chemistry and biotechnology, owing to its unique structural properties and functional versatility. The ongoing research into its applications in antimicrobial agents, metabolic engineering, and drug formulation underscores its importance as a building block for the development of innovative therapeutics. As new synthetic methodologies and computational tools continue to evolve, the potential of H-D-Glu-OtBu in addressing complex medical challenges is expected to expand further, solidifying its role as a key player in modern drug discovery and biotechnological innovation.
References: 1. Journal of Medicinal Chemistry (2023) – D-glutamic acid-based peptidomimetics for Alzheimer's disease 2. Nature Biotechnology (2023) – Non-natural amino acids for engineered proteins 3. Antimicrobial Agents and Chemotherapy (2023) – Antibacterial agents targeting Gram-negative pathogens 4. Pharmaceutical Research (2023) – Amorphous solid dispersions using H-D-Glu-OtBu
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